2-(But-3-yn-1-yl)pyridine
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Overview
Description
2-(But-3-yn-1-yl)pyridine is an organic compound that belongs to the class of pyridines, which are heterocyclic aromatic compounds containing a nitrogen atom in the ring. This compound is characterized by the presence of a but-3-yn-1-yl group attached to the second position of the pyridine ring. Pyridine derivatives are known for their wide range of applications in medicinal chemistry, agrochemicals, and materials science due to their unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
2-(But-3-yn-1-yl)pyridine can be synthesized through various methods, one of which involves the palladium-catalyzed Sonogashira cross-coupling reaction. This method typically involves the reaction between an aryl halide and an alkyne in the presence of a palladium catalyst and a copper co-catalyst . The reaction conditions often include the use of a base such as triethylamine and a solvent like tetrahydrofuran (THF) at room temperature.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification methods such as sublimation or microdistillation under reduced pressure are employed to obtain high-purity products .
Chemical Reactions Analysis
Types of Reactions
2-(But-3-yn-1-yl)pyridine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding pyridine N-oxides.
Reduction: Reduction reactions can convert the alkyne group to an alkene or alkane.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the pyridine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) can be employed.
Substitution: Reagents such as halogens, alkyl halides, and nucleophiles like amines and thiols are used under various conditions.
Major Products
The major products formed from these reactions include pyridine N-oxides, alkenes, alkanes, and substituted pyridine derivatives .
Scientific Research Applications
2-(But-3-yn-1-yl)pyridine has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: It is used in the study of enzyme inhibitors and receptor ligands.
Mechanism of Action
The mechanism of action of 2-(But-3-yn-1-yl)pyridine involves its interaction with molecular targets such as enzymes and receptors. The alkyne group can participate in click chemistry reactions, forming stable triazole rings that can modulate biological activity. The pyridine ring can interact with metal ions and other biomolecules, influencing various biochemical pathways .
Comparison with Similar Compounds
Similar Compounds
- 3-(But-3-yn-1-yl)pyridine
- 2-(But-3-yn-1-yl)pyrazine
- 2-(But-3-yn-1-yl)quinoline
Uniqueness
2-(But-3-yn-1-yl)pyridine is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and biological activity. Compared to other similar compounds, it offers a unique combination of electronic properties and steric effects that can be exploited in various applications .
Properties
CAS No. |
2294-98-6 |
---|---|
Molecular Formula |
C9H9N |
Molecular Weight |
131.17 g/mol |
IUPAC Name |
2-but-3-ynylpyridine |
InChI |
InChI=1S/C9H9N/c1-2-3-6-9-7-4-5-8-10-9/h1,4-5,7-8H,3,6H2 |
InChI Key |
NKMPWZALCOYXDR-UHFFFAOYSA-N |
Canonical SMILES |
C#CCCC1=CC=CC=N1 |
Origin of Product |
United States |
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